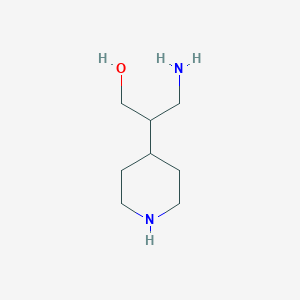

3-Amino-2-(piperidin-4-YL)propan-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-amino-2-piperidin-4-ylpropan-1-ol |

InChI |

InChI=1S/C8H18N2O/c9-5-8(6-11)7-1-3-10-4-2-7/h7-8,10-11H,1-6,9H2 |

InChI Key |

VTLCGSCZASRYKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(CN)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Piperidin 4 Yl Propan 1 Ol

Stereoselective Synthesis Approaches for 3-Amino-2-(piperidin-4-YL)propan-1-OL Enantiomers

Achieving control over the two contiguous stereocenters in this compound is critical for isolating the desired biologically active enantiomer. Stereoselective approaches, including asymmetric catalysis, chiral auxiliary-mediated reactions, and biocatalysis, offer powerful tools to achieve this goal.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 1,2-amino alcohols, methods like asymmetric transfer hydrogenation of α-amino ketones are highly effective. acs.org

A plausible catalytic route to this compound could begin with a suitable precursor, such as 3-amino-2-(piperidin-4-yl)prop-1-en-1-ol or a corresponding α-amino ketone. This intermediate could then be subjected to an asymmetric hydrogenation or transfer hydrogenation reaction using a chiral transition metal catalyst, such as those based on Ruthenium or Rhodium, to set the stereochemistry of the alcohol and the adjacent carbon. acs.orgnih.gov For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to a variety of unprotected α-ketoamines to produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. acs.org

Another approach involves the catalytic enantioselective aminoallylation of ketones. A copper-catalyzed reductive coupling could be envisioned between a piperidine-4-yl ketone derivative and an amino-substituted allyl equivalent, which would construct the carbon backbone and introduce the necessary functional groups with high stereocontrol. nih.gov

Table 1: Examples of Asymmetric Catalysis for Chiral Amino Alcohol Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium-TsDPEN | Unprotected α-Ketoamines | Chiral 1,2-Amino Alcohols | >99% | acs.org |

| Copper-Chiral Ligand | Ketones + Allenamides | Protected 1,2-Amino Alcohols | High | nih.gov |

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones and pseudoephedrine are common auxiliaries used in the synthesis of chiral alcohols and amines. wikipedia.orgnih.gov

A hypothetical synthesis of this compound using this approach could involve attaching a chiral auxiliary, like an Evans oxazolidinone, to a carboxylic acid precursor. The piperidine-4-yl group could then be introduced via a stereoselective conjugate addition. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the desired chiral amino alcohol. This strategy allows for predictable and high levels of diastereoselectivity. nih.gov

For example, a practical synthesis of chiral 1,2-amino alcohols has been demonstrated using pseudoephedrine as a chiral auxiliary, which reacts with arylglyoxals to form morpholinone products in high yields and selectivities. nih.gov This intermediate can then be converted to the final amino alcohol. A similar strategy could be adapted by using a piperidine-4-yl-containing glyoxal (B1671930) as a starting material.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable, well-studied | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Forms crystalline products, high enantiomeric enrichment | wikipedia.orgnih.gov |

Enzymatic Biocatalysis for Enantiopure this compound Production

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. For producing enantiopure amino alcohols, enzymatic kinetic resolution (EKR) and asymmetric synthesis are powerful techniques. researchgate.netmdpi.com In an EKR, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

A potential biocatalytic route to enantiopure this compound would involve the synthesis of a racemic mixture of the compound or a suitable precursor. This racemate could then be subjected to resolution using a lipase (B570770), such as Candida antarctica lipase B (CALB), which can selectively acylate one of the alcohol enantiomers. nih.gov This method has been successfully applied to resolve building blocks for β-blockers, which share the 1-amino-2-propanol structural motif. mdpi.com

Alternatively, imine reductases (IREDs) can be used for the asymmetric reductive amination of α-hydroxymethyl ketones, providing direct access to chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99%). researchgate.net A precursor ketone, 4-(2-oxopropyl)piperidine, could potentially be a substrate for such an enzymatic transformation.

Table 3: Examples of Enzymatic Resolutions for Amino Alcohols

| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Candida rugosa Lipase | Kinetic Resolution | 1-(Isopropylamine)-3-phenoxy-2-propanol | 96.2% ee for the acylated product | mdpi.com |

| Lipase B from Candida antarctica (CALB) | Dynamic Kinetic Resolution | Atropoisomeric benzylalcohols | Excellent yields and enantioselectivities | nih.gov |

Total Synthesis Pathways of this compound

The total synthesis of this compound can be approached through either convergent or linear strategies, with the choice depending on factors like efficiency, scalability, and access to starting materials.

Multistep Convergent Synthesis Strategies for this compound

For this compound, a convergent strategy could involve two main fragments:

A chiral, protected 3-amino-2-halopropan-1-ol or a similar electrophilic fragment.

A nucleophilic piperidine-4-yl organometallic reagent (e.g., an organozinc or Grignard reagent).

The chiral amino alcohol fragment could be prepared from a chiral pool starting material like an amino acid. The two fragments would then be coupled, for example, via a nucleophilic substitution or a cross-coupling reaction, followed by deprotection to yield the final product. Multicomponent reactions, which combine three or more starting materials in a single step, represent an advanced form of convergent synthesis and have been used to create highly substituted heterocyclic compounds. nih.govnih.gov

Linear Synthesis Routes to this compound

A linear synthesis builds the target molecule sequentially, with each step modifying the intermediate from the previous one. While potentially longer, this approach can be more straightforward to develop.

A plausible linear synthesis could start from a commercially available, N-protected piperidine-4-carboxaldehyde or piperidine-4-acetic acid. The synthesis could proceed as follows:

Chain Elongation: A Wittig reaction or Henry reaction on piperidine-4-carboxaldehyde could be used to add the necessary carbon atoms for the propanol (B110389) side chain.

Functional Group Interconversion: The resulting intermediate could undergo a series of transformations, such as reduction of a nitro group to an amine and reduction of an ester or ketone to an alcohol.

Stereocontrol: A stereoselective reduction of a ketone intermediate, perhaps using a chiral reducing agent like a CBS catalyst, could establish the desired stereochemistry at the alcohol center.

The functionalization of pre-existing piperidine (B6355638) rings is a well-established strategy in medicinal chemistry, providing a solid foundation for such a linear approach. nih.govresearchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net For the synthesis of this compound, this translates to developing routes with higher atom economy, employing safer solvents, and utilizing sustainable catalysts.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety concerns associated with volatile organic solvents. While specific solvent-free methods for this compound are not extensively documented, analogous reactions for the synthesis of highly functionalized piperidines have been successfully conducted under solvent-free conditions. nih.govresearchgate.net

One potential approach could involve a multicomponent reaction (MCR), where key structural fragments of the target molecule are combined in a single, solventless step. For instance, a hypothetical one-pot synthesis could involve the reaction of a suitable piperidine-4-yl precursor, an amino acid derivative, and a reducing agent under mechanochemical conditions (ball milling) or microwave irradiation. These techniques provide the necessary energy for the reaction to proceed without the need for a solvent medium.

Table 1: Comparison of Potential Synthetic Conditions

| Parameter | Traditional Synthesis | Solvent-Free Synthesis |

| Solvent | Typically uses organic solvents like THF, DCM, or Methanol | None or minimal use of a liquid assistant |

| Energy Input | Conventional heating (reflux) | Mechanical grinding or microwave irradiation |

| Work-up | Liquid-liquid extraction, chromatography | Direct isolation of the product, minimal purification |

| Waste | Significant solvent and reagent waste | Minimal waste generation |

This approach would not only be environmentally benign but could also lead to higher yields and reduced reaction times. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.com

In a hypothetical synthesis of this compound, achieving high atom economy would involve prioritizing addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a catalytic hydrogenation of a suitable pyridine (B92270) precursor to form the piperidine ring would exhibit high atom economy. nih.gov Similarly, a reductive amination to introduce the amino group could be designed to have water as the only byproduct, which is environmentally benign.

Table 2: Hypothetical Atom Economy of a Synthetic Step

| Reactant A (e.g., Piperidine Precursor) | Reactant B (e.g., Amino Acid Derivative) | Product (this compound) | Byproduct | % Atom Economy |

| C8H15NO | C3H7NO2 | C8H18N2O | H2O | High |

| C8H15N | C3H5NO2 + Reagent | C8H18N2O | Reagent Waste | Lower |

Careful selection of reagents and reaction pathways is crucial to maximize atom economy in the synthesis of this complex molecule. primescholars.com

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions. mdpi.com For the synthesis of this compound, sustainable catalysis can be implemented in several key transformations.

Heterogeneous Catalysis : Utilizing solid-supported catalysts, such as palladium on carbon (Pd/C) for hydrogenation or solid acid catalysts for cyclization reactions, offers significant advantages. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net A recent study demonstrated the synthesis of piperidines from biomass-derived furfural (B47365) using a surface single-atom alloy catalyst, highlighting the potential for innovative catalytic systems in producing N-heterocycles. nih.gov

The development of bespoke catalysts tailored for the specific transformations in the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Flow Chemistry and Continuous Processing for this compound Manufacturing

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction and purification steps. nih.govrsc.org

For the manufacturing of this compound, a multi-step synthesis could be designed as a continuous flow process. For instance, the formation of the piperidine ring via a catalytic hydrogenation, followed by the introduction of the amino and hydroxyl groups through subsequent reaction modules, could be performed in a fully automated system.

Table 3: Comparison of Batch vs. Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Scale | Limited by reactor size | Scalable by extending operation time |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better heat dissipation |

| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Integration | Difficult to integrate multiple steps | Readily allows for multi-step, integrated synthesis and purification |

The application of flow chemistry could lead to a more efficient, consistent, and safer production of this compound, particularly on an industrial scale. researchgate.netresearchgate.net The synthesis of chiral amino alcohols and functionalized piperidines has already been successfully demonstrated using continuous flow systems, underscoring the feasibility of this approach for the target molecule. nih.govorganic-chemistry.org

Chemical Reactivity and Derivatization of 3 Amino 2 Piperidin 4 Yl Propan 1 Ol

Functional Group Transformations of the Amino Moiety in 3-Amino-2-(piperidin-4-YL)propan-1-OL

The presence of both a primary and a secondary amine allows for various derivatization strategies. The primary amine is generally more sterically accessible and nucleophilic than the secondary amine of the piperidine (B6355638) ring, which can allow for selective reactions. However, under many conditions, both nitrogen atoms can react.

Acylation and Alkylation Reactions of this compound

Acylation: The amino groups of this compound can be readily acylated to form amides using standard acylating agents. This reaction is a fundamental transformation for protecting amino groups or introducing specific acyl moieties to modulate the compound's properties. psu.edu Acylation is typically performed by treating the amine with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. psu.edu For bifunctional molecules like amino alcohols, selective N-acylation over O-acylation is a common objective. google.com The choice of solvent and reagents can influence this selectivity. google.comresearchgate.net

Table 1: Representative Acylation Reactions for Amino Groups

| Reagent Class | Specific Example | Expected Product | Typical Conditions |

| Acyl Halide | Acetyl Chloride | N-acetyl derivative | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) |

| Acid Anhydride | Acetic Anhydride | N-acetyl derivative | Neat or in a solvent, optional catalyst |

| Activated Ester | N-Hydroxysuccinimide (NHS) ester | N-acyl derivative | Aprotic polar solvent (e.g., DMF) |

Alkylation: N-alkylation of the amino groups introduces alkyl substituents, converting the primary amine to a secondary or tertiary amine, and the secondary piperidine nitrogen to a tertiary amine. Direct alkylation with alkyl halides is a common method. masterorganicchemistry.com To control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base, must be carefully managed. researchgate.net Alternative methods, such as catalytic N-alkylation using primary alcohols as alkylating agents, offer a greener approach where water is the only byproduct. elsevierpure.com

Table 2: Representative N-Alkylation Reactions for Amino Groups

| Reagent Class | Specific Example | Expected Product | Typical Conditions |

| Alkyl Halide | Methyl Iodide | N-methyl derivative | Solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, NaH) researchgate.net |

| Primary Alcohol | Methanol | N-methyl derivative | Metal catalyst, High temperature elsevierpure.com |

| Sulfate | Dimethyl Sulfate | N-methyl derivative | Aqueous base |

Reductive Amination and Amidation of this compound

Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for N-alkylation that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to an amine. chim.itpearson.com This method is highly versatile and avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com The primary amine of this compound can react with various aldehydes and ketones, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield N-substituted derivatives. pearson.comnih.govorganic-chemistry.org

Table 3: Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Expected Product |

| Formaldehyde | Sodium Triacetoxyborohydride | N-methyl derivative nih.gov |

| Acetone | Sodium Cyanoborohydride | N-isopropyl derivative |

| Benzaldehyde | Sodium Cyanoborohydride | N-benzyl derivative pearson.com |

Amidation: Amidation refers to the formation of an amide bond by coupling an amine with a carboxylic acid. Unlike acylation with highly reactive acid chlorides or anhydrides, direct amidation requires the use of coupling agents to activate the carboxylic acid. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. rsc.orgresearchgate.net This method allows for the formation of amide derivatives under mild conditions. researchgate.net

Modifications via Mitsunobu Chemistry of this compound

The standard Mitsunobu reaction typically converts an alcohol into various functional groups using an acidic nucleophile. researchgate.net However, a variation known as the Fukuyama-Mitsunobu reaction allows for the N-alkylation of sulfonamides, which can then be deprotected to reveal the alkylated amine. chem-station.com For this to be applicable to this compound, the primary amine would first need to be converted into a sulfonamide, such as a nosyl amide, which is acidic enough to be alkylated under Mitsunobu conditions. chem-station.com This multi-step sequence involves protection, Mitsunobu alkylation with an alcohol, and subsequent deprotection to yield the N-alkylated amine. rsc.org This method provides a mild alternative to direct alkylation with alkyl halides. chem-station.com

Hydroxyl Group Derivatization in this compound

The primary alcohol in this compound is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation. The amino groups often require protection prior to these reactions to prevent side reactions.

Esterification and Etherification of this compound

Esterification: The primary hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. medcraveonline.com Direct esterification with a carboxylic acid (Fischer esterification) is typically acid-catalyzed. google.com More commonly, esters are prepared under milder conditions by reacting the alcohol with highly reactive acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. datapdf.com This method is efficient for producing a wide range of ester derivatives.

Etherification: The formation of an ether from the primary alcohol can be achieved through methods such as the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.combyjus.com This method is highly effective for preparing ethers from primary alcohols and primary alkyl halides. masterorganicchemistry.com Catalytic methods for the N-alkylation of amines with alcohols can sometimes lead to competing O-alkylation (etherification), depending on the catalyst and conditions. beilstein-journals.org

Table 4: Representative O-Alkylation (Etherification) Reactions

| Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Expected Product | Reaction Name |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Methyl Ether | Williamson Ether Synthesis masterorganicchemistry.com |

| Potassium Hydroxide (KOH) | Ethyl Bromide (C₂H₅Br) | Ethyl Ether | Williamson Ether Synthesis |

| Silver(I) Oxide (Ag₂O) | Benzyl (B1604629) Bromide (BnBr) | Benzyl Ether | Williamson Ether Synthesis |

Oxidation Reactions of the Primary Alcohol in this compound

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. researchgate.net

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are effective for this transformation. researchgate.netlibretexts.orgchemistrysteps.com These reactions are typically carried out in anhydrous organic solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. researchgate.netmasterorganicchemistry.com

Oxidation to Carboxylic Acids: Strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. researchgate.netnsf.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous acid (Jones oxidation). chemeurope.comresearchgate.net These powerful oxidants ensure the complete oxidation of the alcohol functional group. chemeurope.com

Table 5: Oxidation Products Based on Reagent Choice

| Reagent | Solvent | Expected Product | Oxidation Level |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Aldehyde | Mild masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Aldehyde | Mild nih.gov |

| Potassium Permanganate (KMnO₄) | Aqueous Base | Carboxylic Acid | Strong chemeurope.com |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone/Water | Carboxylic Acid | Strong researchgate.net |

Formation of Cyclic Structures from this compound

The presence of both amino and hydroxyl groups in a 1,3-relationship within the 3-amino-1-propanol moiety of the molecule provides a facile entry into various heterocyclic systems through intramolecular cyclization reactions. These reactions are often driven by the formation of stable five- or six-membered rings.

One of the most common cyclization reactions for 1,2- and 1,3-amino alcohols is the formation of oxazolidinones . For instance, 2-amino-1,3-diols can be converted into oxazolidin-2-ones through various synthetic strategies. researchgate.net This transformation can be particularly useful for creating chiral auxiliaries in asymmetric synthesis. researchgate.net The reaction typically involves condensation with reagents like diethyl carbonate or phosgene (B1210022) derivatives. researchgate.net In the context of this compound, the primary amino group and the primary hydroxyl group can react to form a six-membered 1,3-oxazinan-2-one (B31196) ring system. This cyclization can be promoted by Brønsted or Lewis acids. nih.gov

Furthermore, the amino alcohol functionality can be utilized for the synthesis of morpholines and their derivatives. The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols. chemrevlett.com While the target molecule is a 1,3-amino alcohol, analogous intramolecular cyclization strategies, potentially involving an initial N-alkylation with a two-carbon unit followed by cyclization, could lead to the formation of N-substituted morpholine (B109124) rings. For example, the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride is a known method for preparing 4-phenyl-3-morpholinone. researchgate.net

The following table summarizes potential cyclic structures that can be formed from this compound:

| Reagent/Condition | Cyclic Product | Ring System |

| Phosgene or its equivalents | Piperidin-4-yl substituted 1,3-oxazinan-2-one | 1,3-Oxazinan-2-one |

| Formaldehyde/Benzaldehyde | Pinane-condensed oxazolidines (from related aminodiols) | Oxazolidine |

| Diethyl carbonate, NaOMe | Oxazolidin-2-one | Oxazolidinone |

Piperidine Ring Modifications and Substitutions in this compound Derivatives

The piperidine ring in this compound offers another site for chemical modification, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical and pharmacological properties.

N-Alkylation and N-Acylation of the Piperidine Nitrogen in this compound

The secondary amine of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the piperidine derivative with alkyl halides. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net A variety of alkyl groups, including simple alkyl chains, benzyl groups, and more complex moieties, can be introduced using this method. chemicalforums.com Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. nih.gov This reaction is often performed in the presence of a base to scavenge the acid byproduct. N-acylation is a common strategy in drug design to introduce specific pharmacophoric groups. nih.gov

The following table provides examples of reagents used for N-alkylation and N-acylation of piperidine derivatives:

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl bromide/iodide, K2CO3 | Alkyl group |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | Substituted alkyl group |

| N-Acylation | Acyl chloride, Triethylamine | Acyl group |

| N-Acylation | Acid anhydride, Pyridine | Acyl group |

Halogenation and Aromatic Substitutions on Piperidine Derivatives of this compound

While the piperidine ring itself is aliphatic, derivatives of this compound can be designed to include aromatic substituents that can undergo halogenation and other electrophilic aromatic substitution reactions. For instance, if an aryl group is introduced at the piperidine nitrogen (N-arylation), this aromatic ring can be further functionalized.

Halogenation of an N-aryl piperidine derivative would follow the general principles of electrophilic aromatic substitution. Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) are typically used. The position of halogenation on the aromatic ring is directed by the electronic nature of the piperidine nitrogen and any other substituents present on the ring.

Aromatic substitutions are not limited to halogenation. Other electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation, can be performed on an N-aryl piperidine ring, provided the reaction conditions are compatible with the other functional groups in the molecule. It is important to note that direct halogenation of the aliphatic piperidine ring is also possible but typically proceeds via radical mechanisms under harsh conditions and may lack selectivity. nih.gov

Synthesis of Structural Analogues and Isosteres of this compound

The synthesis of structural analogues and isosteres of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to optimize pharmacokinetic properties.

Structural analogues can be synthesized by modifying the core structure in various ways. For example, the piperidine ring can be replaced with other saturated heterocycles like pyrrolidine (B122466) or azepane. nih.gov The position of the substituents on the piperidine ring can also be varied. For instance, analogues with the propanolamine (B44665) side chain at the 2- or 3-position of the piperidine ring can be synthesized. rsc.orgnih.gov Furthermore, the propanolamine side chain can be altered, for example, by changing the chain length or introducing substituents. The synthesis of 4-aryl-4-acyl piperidine derivatives has been reported, which could serve as precursors to a wide range of analogues. rsc.org

Isosteres are molecules or groups of atoms that have similar physical or chemical properties. In drug design, bioisosteric replacement is a common strategy to improve potency, selectivity, or metabolic stability. For this compound, various isosteric replacements can be envisioned. The primary amino group could be replaced by other hydrogen bond donors like a hydroxyl or a thiol group. The amide bond, which can be formed via N-acylation, has numerous known bioisosteres, including 1,2,3-triazoles. nih.gov The piperidine ring itself can be replaced by bioisosteres such as piperazine (B1678402) or other constrained cyclic systems. enamine.net The synthesis of conformationally restricted phenylalanine isosteres based on piperidone and benzazepinone (B8055114) scaffolds has been reported as a strategy in drug design. ajchem-a.com

The following table presents some examples of potential structural analogues and isosteres:

| Modification | Example Analogue/Isostere | Rationale |

| Ring Variation | 3-Amino-2-(pyrrolidin-3-yl)propan-1-ol | Altering ring size and conformation |

| Substituent Position | 3-Amino-2-(piperidin-3-yl)propan-1-ol | Exploring different spatial arrangements |

| Side Chain Modification | 4-Amino-3-(piperidin-4-yl)butan-2-ol | Changing chain length and functionality |

| Bioisosteric Replacement (Amine) | 3-Hydroxy-2-(piperidin-4-yl)propan-1-ol | Replacing a hydrogen bond donor |

| Bioisosteric Replacement (Piperidine) | 3-Amino-2-(piperazin-1-yl)propan-1-ol | Modulating basicity and polarity |

Mechanistic and Theoretical Investigations of 3 Amino 2 Piperidin 4 Yl Propan 1 Ol

Quantum Chemical Calculations on 3-Amino-2-(piperidin-4-YL)propan-1-OL

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of piperidine (B6355638) derivatives. researchgate.net These methods allow for the detailed exploration of a molecule's potential energy surface, leading to insights into its stable conformations, electronic structure, and reactivity. For a molecule like this compound, with its multiple rotatable bonds and functional groups, quantum chemical calculations are indispensable for a comprehensive understanding of its chemical nature.

The conformational landscape of this compound is primarily defined by the piperidine ring and the flexible propanol (B110389) side chain. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov The substituent at the 4-position can be in either an axial or an equatorial position. For 4-substituted piperidines, the equatorial conformation is generally more stable. nih.gov

The relative energies of these conformers can be calculated to construct an energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.govnih.gov The global minimum on this landscape corresponds to the most stable conformation of the molecule. The presence of the amino and hydroxyl groups in the side chain allows for the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations.

Table 1: Illustrative Conformational Energy Analysis of a 4-Substituted Piperidine Derivative

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angles (°) |

|---|---|---|---|

| Equatorial Chair | 0.00 | 95.7 | C2-C3-C4-C5: 55.2 |

| Axial Chair | 2.50 | 4.3 | C2-C3-C4-C5: -54.8 |

Note: This table provides illustrative data for a generic 4-substituted piperidine to demonstrate the typical energy differences between conformers. Actual values for this compound would require specific calculations.

The electronic structure of this compound can be characterized using various reactivity descriptors derived from quantum chemical calculations. researchgate.net These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. acs.org

The Molecular Electrostatic Potential (MEP) surface is another important tool that visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms are expected to be the primary nucleophilic centers.

Table 2: Calculated Electronic Properties for a Piperidine Analogue

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

| Electron Affinity | 0.8 eV |

Note: This table presents hypothetical data for a representative piperidine derivative to illustrate the types of electronic properties that can be calculated.

Quantum chemical calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.gov These theoretical predictions are valuable for the interpretation of experimental spectra and can aid in the structural elucidation of new compounds. The comparison of computed and experimental NMR chemical shifts is a well-established method for validating the accuracy of calculated molecular geometries. researchgate.net

For analogues of this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data. Similarly, the calculation of vibrational frequencies can help in the assignment of bands in an IR spectrum.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Key Nuclei in a 4-Substituted Piperidine Analogue

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C2, C6 (equatorial) | 3.10 | 50.5 |

| C2, C6 (axial) | 2.55 | 50.5 |

| C3, C5 (equatorial) | 1.85 | 30.2 |

| C3, C5 (axial) | 1.30 | 30.2 |

| C4 | 1.60 | 35.8 |

Note: This is an illustrative table of predicted NMR chemical shifts for a simplified 4-substituted piperidine structure. The actual chemical shifts for this compound would be more complex due to the side chain.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net MD simulations provide detailed information on the conformational dynamics of molecules and their interactions with the surrounding environment, such as solvent molecules or biological receptors.

The conformation of this compound is expected to be influenced by the solvent environment. aps.org In polar solvents, such as water, the molecule will adopt conformations that maximize favorable interactions, like hydrogen bonding, between its polar functional groups (amino and hydroxyl) and the solvent molecules. rsc.org This can lead to a stabilization of different conformers compared to the gas phase or non-polar solvents.

MD simulations in explicit solvent can model these interactions and predict the most probable conformations in different solvent environments. nitech.ac.jp The balance between intra- and intermolecular hydrogen bonds will play a significant role in determining the conformational preferences.

Table 4: Expected Influence of Solvent Polarity on the Conformation of this compound

| Solvent Type | Dominant Interactions | Expected Conformational Features |

|---|---|---|

| Non-polar (e.g., hexane) | Intramolecular hydrogen bonding, van der Waals forces | Compact conformations, potential for internal hydrogen bonds between the amino and hydroxyl groups. |

| Polar aprotic (e.g., DMSO) | Dipole-dipole interactions, hydrogen bonding with solvent | Extended side chain conformations to allow for solvation of polar groups. |

Molecular docking and MD simulations are powerful tools for studying the interactions between a ligand, such as a derivative of this compound, and a biological receptor at the atomic level. nih.govresearchgate.net Docking studies can predict the preferred binding orientation of the ligand within the receptor's binding site, while MD simulations can be used to assess the stability of the ligand-receptor complex and to analyze the detailed interactions over time. nanobioletters.commdpi.com

For ligands derived from this compound, key interactions with a receptor would likely involve the protonated piperidine nitrogen forming a salt bridge with an acidic residue in the binding site, and the amino and hydroxyl groups acting as hydrogen bond donors or acceptors. researchgate.net The piperidine ring and the propyl chain can also engage in hydrophobic and van der Waals interactions.

Table 5: Summary of Potential Intermolecular Interactions in a Ligand-Receptor Complex

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

|---|---|---|

| Ionic Interaction/Salt Bridge | Protonated piperidine nitrogen | Aspartate, Glutamate |

| Hydrogen Bonding | Amino group, Hydroxyl group | Serine, Threonine, Asparagine, Glutamine, Tyrosine |

| Hydrophobic Interactions | Piperidine ring, Propyl chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Reaction Mechanism Studies of this compound Syntheses

There is no published research detailing the step-by-step reaction mechanisms involved in the synthesis of this compound.

Transition State Analysis in Key Synthetic Steps for this compound

No computational or experimental studies are available that analyze the transition state structures, energies, or geometries for any of the key bond-forming or bond-breaking steps in the synthesis of this compound.

Kinetic and Thermodynamic Aspects of this compound Formation

There is a lack of data concerning the kinetic rate constants, reaction orders, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes associated with the formation of this compound.

To provide a scientifically accurate and well-supported article, further experimental and computational research focused specifically on the synthesis of this compound is required.

Applications of 3 Amino 2 Piperidin 4 Yl Propan 1 Ol in Advanced Chemical Research

Use as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. The structure of 3-Amino-2-(piperidin-4-YL)propan-1-OL, with its stereocenter and functional groups, theoretically makes it a candidate for such applications.

The development of chiral ligands is crucial for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. While the vicinal amino-alcohol functionality within the this compound scaffold is a common motif in the design of effective chiral ligands, there is no specific research in the available scientific literature that describes the design, synthesis, or application of ligands based on this particular compound.

Precursor for the Synthesis of Complex Organic Molecules

The functional groups present in this compound—a primary amine, a primary alcohol, and a secondary amine within the piperidine (B6355638) ring—offer multiple points for chemical modification, suggesting its potential as a precursor for more complex molecular architectures.

The amino and alcohol functionalities of this compound could theoretically be utilized in cyclization reactions to form new heterocyclic rings, such as oxazines or other fused piperidine systems. A thorough search of chemical literature reveals no specific examples or methodologies for the construction of new heterocyclic ring systems using this compound as the starting material.

The synthesis of polycyclic molecules is a significant area of organic chemistry. The piperidine ring of this compound could serve as a foundational scaffold for the construction of more elaborate polycyclic structures. However, there is no documented research on the use of this compound for such synthetic purposes.

Role in the Development of Chemical Probes and Tools

Chemical probes are small molecules used to study biological systems. The piperidine scaffold is a common feature in many biologically active compounds, making its derivatives of interest in medicinal chemistry and chemical biology. There is no information available in the scientific literature regarding the development or use of this compound or its derivatives as chemical probes or tools for biological research.

Fluorescent Labeling of this compound Derivatives

The primary amine of this compound serves as an excellent nucleophilic handle for covalent attachment of fluorescent dyes. Amine-reactive fluorophores, such as those containing N-hydroxysuccinimide (NHS) ester or isothiocyanate groups, are widely used for this purpose. jenabioscience.comaatbio.combiomol.com The reaction typically involves the nucleophilic attack of the unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond. biotium.comlumiprobe.com This process is generally carried out in a buffer at a slightly basic pH of 8.0-9.5 to ensure the amine group is deprotonated and thus reactive. aatbio.comtocris.com

A variety of fluorophores could theoretically be conjugated to this compound, including coumarins, fluoresceins, and rhodamines. biotium.comnih.gov The choice of dye would depend on the desired photophysical properties for a specific application, such as the required excitation and emission wavelengths. For instance, conjugation with a coumarin-based NHS ester would likely yield a derivative that absorbs in the UV or blue region of the spectrum and emits blue or green light, often with a large Stokes shift. nih.govacs.org

The photophysical properties of such a fluorescently labeled derivative would be critical for its application as a molecular probe. Key parameters include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the molar extinction coefficient (ε), the fluorescence quantum yield (Φ_f), and the Stokes shift.

Table 1: Hypothetical Photophysical Properties of a Coumarin-Labeled this compound Derivative

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Max. Absorption (λ_abs) | 430 nm | Wavelength of light most effectively absorbed by the fluorophore. |

| Max. Emission (λ_em) | 485 nm | Wavelength of light emitted upon fluorescence. |

| Molar Extinction Coefficient (ε) | 35,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield (Φ_f) | 0.65 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Stokes Shift | 55 nm | The difference between the maximum absorption and emission wavelengths. A larger shift is often desirable to minimize self-absorption. nih.gov |

Bioconjugation Strategies Involving this compound

Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein or peptide. wiley-vch.denih.gov The functional groups of this compound make it a candidate for such strategies. The primary amine can be targeted by various cross-linking agents. For example, glutaraldehyde (B144438) can be used to link the amine group of the compound to the amine groups (e.g., from lysine (B10760008) residues) on a protein, forming stable cross-linked products. nih.govtandfonline.comresearchgate.net This reaction is complex and can result in polymeric cross-links. nih.gov

Another strategy involves coupling the amine of this compound to carboxyl groups on a biomolecule (e.g., from aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

While less reactive than the amine, the hydroxyl group could also be used for conjugation. It can be targeted for esterification with activated carboxyl groups or could react with isocyanates to form urethane (B1682113) linkages. nih.gov Activation of the hydroxyl group may be necessary, for example, by using carbonyldiimidazole. researchgate.net

Table 2: Potential Bioconjugation Strategies for this compound

| Functional Group on Compound | Cross-linking Reagent | Target on Biomolecule | Resulting Covalent Bond |

|---|---|---|---|

| Primary Amine | Glutaraldehyde | Primary Amine (e.g., Lysine) | Complex Imine/Polymeric Linkage |

| Primary Amine | EDC/NHS | Carboxylic Acid (e.g., Asp/Glu) | Amide |

| Hydroxyl Group | Isocyanate-functionalized linker | N/A (Direct reaction with linker) | Urethane |

| Hydroxyl Group | Activated Carboxylic Acid | N/A (Direct reaction with linker) | Ester |

Application in Material Science Research (excluding clinical)

The bifunctional nature of this compound also positions it as a valuable monomer for polymer synthesis and as a ligand for modifying material surfaces.

Polymer Chemistry Applications of this compound Monomers

This compound can act as an A-B type monomer, where the amino group (A) and the hydroxyl group (B) can react with complementary functional groups on other monomers in a step-growth polymerization process. fiveable.melibretexts.orglibretexts.org This allows for its incorporation into the backbone of various polymers.

For example, in reaction with a diisocyanate monomer, the hydroxyl group would form a urethane linkage, while the primary amine would form a urea (B33335) linkage, resulting in a poly(urethane-urea). utm.myacs.org The reactivity of amines with isocyanates is typically higher than that of alcohols. l-i.co.uk Alternatively, reacting the compound with a dicarboxylic acid (or its more reactive acyl chloride derivative) would lead to the formation of a polyamide-ester. nih.gov The resulting polymers would possess pendant piperidine rings along the chain, which could serve to increase hydrophilicity, provide sites for further chemical modification, or influence the material's mechanical properties.

Table 3: Potential Polymerization Reactions Involving this compound

| Co-monomer Type | Example Co-monomer | Resulting Polymer Type | Key Linkages Formed |

|---|---|---|---|

| Diisocyanate | Methylene diphenyl diisocyanate (MDI) | Poly(urethane-urea) | Urethane, Urea |

| Dicarboxylic Acid / Diacyl Chloride | Adipoyl chloride | Polyamide-ester | Amide, Ester |

| Diepoxide | Bisphenol A diglycidyl ether (BADGE) | Epoxy Resin Network | C-N bond (from amine-epoxy reaction), Ether bond |

Surface Modification Studies Using this compound Derived Compounds

The chemical reactivity of this compound makes it suitable for the functionalization of material surfaces, thereby altering properties like wettability, adhesion, and biocompatibility. gelest.com A common approach for modifying oxide surfaces (e.g., glass, silica, or metal oxides) is to first treat the surface with a silane (B1218182) coupling agent. dxfluidics.com

For instance, a substrate could first be functionalized with an epoxy-terminated silane, such as (3-Glycidyloxypropyl)trimethoxysilane (GOPS). gelest.commdpi.com This process creates a surface covered with reactive epoxy rings. Subsequent exposure of this activated surface to a solution of this compound would result in the covalent attachment of the molecule via the reaction between its primary amine and the surface epoxy groups. mdpi.com This would yield a surface decorated with hydroxyl groups and piperidine rings, which could significantly increase surface hydrophilicity and provide sites for further chemical interactions, such as metal ion chelation or hydrogen bonding. researchgate.net

Table 4: Hypothetical Two-Step Process for Surface Modification

| Step | Reagent | Purpose | Resulting Surface Functionality |

|---|---|---|---|

| 1. Surface Activation | (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | To introduce reactive epoxy groups on an oxide substrate. | Epoxy-terminated surface |

| 2. Ligand Coupling | This compound | To covalently attach the molecule to the activated surface. | Hydroxyl and Piperidine groups |

Detailed Analytical Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, it has been determined that detailed experimental data from advanced analytical characterization techniques for the chemical compound this compound is not publicly available. The specific research findings required to populate the requested article sections on High-Resolution Mass Spectrometry, Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography for this particular molecule have not been published in accessible scholarly articles or patents.

The inquiry sought in-depth information, including:

Tandem Mass Spectrometry (MS/MS) fragmentation patterns.

Accurate Mass Measurement for elemental composition confirmation.

2D NMR data (COSY, HSQC, HMBC, NOESY) for stereochemical assignment.

Solid-State NMR analysis of crystalline forms.

X-ray Crystallography data for absolute configuration and conformation determination.

While the chemical structure of this compound is known, the specific, advanced, and detailed research findings necessary to write an authoritative article on its analytical characterization are not present in the current body of scientific literature. Generating such an article would require access to proprietary research data or the primary synthesis and analysis of the compound, which is beyond the scope of this service.

Therefore, the requested article focusing solely on the advanced analytical characterization of this compound with detailed research findings and data tables cannot be generated at this time due to the absence of the necessary source material in the public domain.

Advanced Analytical Characterization Techniques for 3 Amino 2 Piperidin 4 Yl Propan 1 Ol and Its Derivatives

X-ray Crystallography for Absolute Configuration Determination and Conformation

Single Crystal X-ray Diffraction of 3-Amino-2-(piperidin-4-YL)propan-1-OL Salts

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, which possesses multiple stereocenters and conformational flexibility, obtaining a high-quality single crystal of its salt form is a critical step in its characterization. The formation of salts with various counter-ions can significantly influence the crystal packing and, consequently, the physicochemical properties of the compound.

The process involves growing a single crystal of a salt of this compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, revealing precise information about bond lengths, bond angles, and torsional angles. This data is instrumental in confirming the absolute configuration of the chiral centers and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal lattice.

While specific crystallographic data for salts of this compound are not publicly available, the general parameters that would be determined from such a study are presented in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C10H23N2O·HCl |

| Formula Weight | 222.76 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1573.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.41 |

| R-factor | < 0.05 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Co-crystallization Studies of this compound with Research Targets (excluding clinical)

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule by forming a crystalline solid with a second, neutral molecule, known as a co-former. For this compound, co-crystallization with specific research targets can be employed to study intermolecular interactions and their effects on the solid-state properties of the compound. These studies are crucial in a non-clinical research context for understanding the compound's behavior in different chemical environments.

The selection of a suitable co-former is critical and is often guided by principles of supramolecular chemistry, such as hydrogen bonding propensities. The resulting co-crystals are then analyzed using techniques like SCXRD, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) to confirm their formation and characterize their properties.

Detailed research findings on the co-crystallization of this compound with specific non-clinical research targets are not currently available in the public domain. A hypothetical study might involve co-crystallization with a model compound containing complementary hydrogen bonding functionalities to probe the interaction landscape of the primary molecule.

Chiral Chromatography for Enantiomeric Purity Assessment

Given the chiral nature of this compound, the assessment of its enantiomeric purity is of paramount importance. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and effective method for the enantiomeric separation of chiral compounds. The separation is based on the differential diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Method development typically involves screening various columns and mobile phase compositions (e.g., normal-phase, reversed-phase, or polar organic mode) to find the conditions that provide the best resolution between the enantiomers.

While a specific HPLC method for this compound has not been detailed in published literature, a general approach would involve the parameters outlined in the hypothetical data table below.

Interactive Data Table: Hypothetical Chiral HPLC Method Parameters

| Parameter | Hypothetical Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns is another powerful technique for enantiomeric purity assessment, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatization agents include silylating agents or acylating agents that react with the amino and hydroxyl functional groups.

The separation on a chiral GC column is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase, which is typically a cyclodextrin derivative.

Future Directions and Emerging Research Avenues for 3 Amino 2 Piperidin 4 Yl Propan 1 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Current multistep syntheses can be resource-intensive. Emerging strategies may include the use of biocatalysis, flow chemistry, or novel catalytic systems to streamline the synthesis. For instance, enzymatic transformations could offer high stereoselectivity for the chiral centers in the molecule, avoiding the need for complex resolution steps. Similarly, palladium-catalyzed reactions have been shown to be effective for creating substituted piperidines. ajchem-a.com The adoption of greener solvents, such as propylene (B89431) carbonate, could replace traditional solvents like dichloromethane (B109758) and DMF, which have significant toxicity concerns. rsc.org

| Aspect | Traditional Approach | Sustainable/Novel Approach | Potential Advantage |

|---|---|---|---|

| Catalysis | Stoichiometric reagents | Metal-catalysis (e.g., Pd, Rh), biocatalysis (enzymes) ajchem-a.comnih.gov | Higher efficiency, lower waste, high stereoselectivity |

| Solvents | Chlorinated solvents (DCM), polar aprotic (DMF) | Water, ethanol, propylene carbonate, or solvent-free conditions rsc.orgajchem-a.com | Reduced toxicity and environmental impact |

| Process | Multi-step batch processing | One-pot reactions, flow chemistry, multicomponent reactions ajchem-a.com | Improved step economy, reduced intermediates, enhanced safety |

| Starting Materials | Petroleum-derived precursors | Bio-based starting materials (e.g., from amino acids) researchgate.net | Increased sustainability, use of renewable resources |

Design and Synthesis of Advanced Functional Analogues with Enhanced Specificity

The core structure of 3-amino-2-(piperidin-4-yl)propan-1-ol is an ideal template for creating diverse libraries of analogues. Structure-activity relationship (SAR) studies on related piperidine (B6355638) derivatives have shown that modifications to the piperidine ring and its substituents can significantly influence biological activity and selectivity. nih.govresearchgate.netnih.gov Future work will focus on the rational design and synthesis of analogues with tailored physicochemical properties to enhance specificity for biological targets.

Key modification sites include:

The Piperidine Nitrogen (N-1): Alkylation or acylation at this position can modulate the compound's basicity, lipophilicity, and steric profile, which are crucial for target interaction.

The Piperidine Ring (C-2, C-3, C-5, C-6): Introducing substituents on the ring can create additional interaction points with a target or conformationally constrain the ring to favor a specific binding mode.

| Modification Site | Potential Modification | Predicted Impact on Properties (Excluding Clinical Efficacy) |

|---|---|---|

| Piperidine Nitrogen | Alkylation (e.g., adding benzyl (B1604629) or alkyl groups), Acylation | Alters basicity (pKa), lipophilicity, and steric bulk; influences membrane permeability and target engagement. |

| Piperidine Ring | Introduction of fluorine, methyl, or hydroxyl groups | Modifies local electronics, lipophilicity, and metabolic stability; can introduce new hydrogen bonding interactions. mdpi.com |

| Primary Amine | Conversion to secondary/tertiary amines, amides, or sulfonamides | Changes hydrogen bond donor capacity and basicity; affects solubility and potential for ionic interactions. |

| Hydroxyl Group | Conversion to ether or ester | Removes hydrogen bond donor capability, increases lipophilicity, and can alter the metabolic profile. |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are powerful tools for rapidly generating molecular complexity and diverse compound libraries. mdpi.comnih.gov The functional groups present in this compound—a primary amine and a primary alcohol—make it an excellent candidate for integration into well-established MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.orgwikipedia.org

For instance, in an Ugi four-component reaction, the primary amine of the title compound could react with an aldehyde, a carboxylic acid, and an isocyanide to produce complex peptide-like structures. beilstein-journals.orgresearchgate.net This approach allows for the creation of a library with multiple points of diversity in a highly efficient, atom-economical manner. nih.gov Such libraries are invaluable for exploring vast chemical space in the search for novel bioactive molecules.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Resulting Scaffold |

|---|---|---|---|---|

| This compound | R¹-CHO | R²-COOH | R³-NC | A complex α-acylamino carboxamide incorporating the piperidinyl-propanol moiety and three points of diversity (R¹, R², R³). researchgate.net |

Development of High-Throughput Screening Platforms for this compound Derived Libraries

The creation of diverse chemical libraries based on the this compound scaffold necessitates the development of high-throughput screening (HTS) platforms to evaluate their properties and activities. researchgate.netmdpi.com HTS automates the testing of thousands to millions of compounds, enabling rapid identification of "hits" for further investigation. nih.gov Future research will involve designing and validating robust screening assays tailored to libraries derived from this specific scaffold.

These non-clinical screening platforms could include:

Biochemical Assays: To screen for inhibition or modulation of purified target proteins, such as enzymes or receptors. These assays often use optical readouts like fluorescence or luminescence. mdpi.com

Cell-Based Assays: To assess the effects of compounds on cellular functions or pathways in a more physiologically relevant context. High-content screening (HCS), which uses automated microscopy, can provide detailed phenotypic data. washu.edu

Label-Free Detection Assays: Technologies based on acoustic resonance or electrical impedance can detect molecular interactions without the need for fluorescent or radioactive labels, offering a more direct measurement of binding. nih.gov

| Component | Description | Key Technologies |

|---|---|---|

| Compound Library | A diverse collection of analogues derived from this compound. | Combinatorial chemistry, multicomponent reactions. |

| Assay Development | Miniaturization of a robust biochemical or cell-based assay into a microplate format (e.g., 384- or 1536-well). pharmaron.com | Biochemical assays (e.g., HTRF, AlphaLISA), cell-based phenotypic assays. pharmaron.com |

| Automation | Robotic systems for liquid handling, plate transport, and incubation to ensure consistency and throughput. washu.eduscispot.com | Automated liquid handlers (e.g., Janus, Biomek), robotic arms. cuanschutz.edu |

| Detection & Data Analysis | Sensitive plate readers or imaging systems to measure assay readouts and software to analyze large datasets. scispot.com | Multi-mode plate readers, high-content imaging systems, data analysis software. cuanschutz.edu |

Computational Chemistry and Machine Learning Applications in this compound Research

Computational tools are indispensable for modern chemical research, accelerating the design and discovery cycle. For this compound, in silico methods can guide synthetic efforts and prioritize compounds for screening.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand potential binding modes and guide the design of analogues with improved affinity and specificity. d-nb.inforesearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.gov These models can predict the activity of virtual compounds before they are synthesized. Fragment-based QSAR can be particularly useful for piperidine derivatives. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing data to predict a wide range of properties, including physicochemical characteristics (e.g., solubility), absorption, distribution, metabolism, and excretion (ADME) parameters, and potential biological activities. nih.govresearchgate.net These predictive models can efficiently screen vast virtual libraries, identifying the most promising candidates for synthesis and experimental testing. scielo.br

| Computational Tool | Specific Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding poses of designed analogues in the active site of a target protein. nih.gov | Prioritization of analogues with favorable binding interactions for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key stable interactions. researchgate.net |

| QSAR Modeling | Correlating structural descriptors of analogues with their measured activity (e.g., enzyme inhibition). nih.gov | A predictive model to guide the design of more potent and specific compounds. |

| Machine Learning | Predicting ADME properties and potential off-target activities for a virtual library of derivatives. researchgate.net | Early-stage filtering of compounds with undesirable properties, focusing resources on the most promising candidates. |

Q & A

Basic: What synthetic routes are commonly employed for 3-Amino-2-(piperidin-4-YL)propan-1-OL, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step protocols, starting with precursors such as substituted piperidine derivatives and amino alcohol intermediates. Key steps include:

- Reductive amination to introduce the amino group, often using catalytic hydrogenation (e.g., H₂/Pd) under controlled pressure and temperature (30–60°C) to minimize side reactions .

- Chiral resolution via chiral chromatography or enzymatic methods to isolate enantiomerically pure forms, critical for biological studies .

- Purification using column chromatography (silica gel, eluent: methanol/chloroform mixtures) or recrystallization from ethanol/water systems to achieve >95% purity .

Optimization focuses on solvent selection (e.g., tetrahydrofuran for improved solubility), reaction time (monitored via TLC/HPLC), and stoichiometric ratios to maximize yield and minimize byproducts .

Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

Answer:

- X-ray crystallography (using SHELXL software) is employed to determine absolute configuration and hydrogen-bonding networks. For example, piperidine ring puckering and hydroxyl group orientation can be resolved via high-resolution (<1.0 Å) data collection at low temperatures (100 K) .

- Density Functional Theory (DFT) calculations validate experimental geometries and predict electronic properties (e.g., charge distribution on the amino group), aiding in understanding reactivity .

- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., enzymes), identifying key binding residues and guiding structure-activity relationship (SAR) studies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing piperidine C-H from propanol signals) and confirms stereochemistry. D₂O exchange experiments verify labile protons (e.g., -OH, -NH₂) .

- Mass Spectrometry (ESI-TOF) : Determines molecular weight (e.g., [M+H]⁺ peak) and fragments to validate synthetic intermediates .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3300 cm⁻¹, N-H bend at 1600 cm⁻¹) .

Advanced: How do solvent polarity and pH influence the compound’s stability in biological assays?

Answer:

- Solvent effects : Aqueous buffers (pH 7.4) enhance solubility due to the compound’s hydrophilic groups (-OH, -NH₂), but may promote degradation via hydrolysis. Co-solvents like DMSO (≤10%) stabilize the compound in stock solutions .

- pH-dependent stability : Under acidic conditions (pH <4), the amino group protonates, reducing nucleophilic reactivity. At alkaline pH (>9), the hydroxyl group deprotonates, increasing susceptibility to oxidation. Stability studies (HPLC monitoring over 24–72 hrs) are critical for assay design .

Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo studies?

Answer:

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., N-oxidized or glucuronidated forms) that may alter activity in vivo .

- Plasma protein binding assays (equilibrium dialysis) quantify free drug concentrations, explaining reduced efficacy if binding is high (>90%) .

- Dose-response recalibration : Adjust in vitro IC₅₀ values using pharmacokinetic parameters (e.g., clearance, volume of distribution) to predict effective in vivo doses .

Basic: What are the compound’s solubility properties, and how do they inform formulation for biological testing?

Answer:

- Aqueous solubility : ~25 mg/mL in water at 25°C, enhanced by sonication or mild heating (40°C). Insoluble in apolar solvents (e.g., hexane) .

- Formulation : For cell-based assays, prepare stock solutions in PBS (pH 6.5–7.0) with 0.1% Tween-80 to prevent aggregation. For animal studies, use saline with 5% cyclodextrin to improve bioavailability .

Advanced: How can enantiomeric impurities impact pharmacological outcomes, and what analytical methods detect them?

Answer:

- Impact : Even 5% impurity of the opposite enantiomer can reduce target binding affinity by >50% or introduce off-target effects (e.g., adrenergic receptor activation) .

- Detection :

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers (Rf difference ≥0.5).

- Circular Dichroism (CD) confirms optical purity by comparing Cotton effect signatures at 220–260 nm .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.

- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.